molecular formula C16H23NO3 B12289826 N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

Cat. No.: B12289826
M. Wt: 277.36 g/mol
InChI Key: NHNKXHOSEOOXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes an indene moiety, hydroxyethyl groups, and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indene Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyethyl Groups: This step involves the addition of hydroxyethyl groups to the indene ring, which can be done using ethylene oxide under basic conditions.

    Amidation Reaction: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the propanamide side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The indene moiety can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5,6-Dihydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

(S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is unique due to its combination of hydroxyethyl groups and a propanamide side chain, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of (S)-N-[2-[2,3-DIHYDRO-6-HYDROXY-7-(2-HYDROXYETHYL)-1H-INDEN-1-YL]ETHYL]PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

InChI

InChI=1S/C16H23NO3/c1-2-15(20)17-9-7-12-4-3-11-5-6-14(19)13(8-10-18)16(11)12/h5-6,12,18-19H,2-4,7-10H2,1H3,(H,17,20)

InChI Key

NHNKXHOSEOOXLP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C(=C(C=C2)O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.